8-Benzyloxy-2'-deoxyguanosine
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Overview
Description
8-Benzyloxy-2’-deoxyguanosine is a modified nucleoside derived from deoxyguanosine, one of the four nucleosides that make up DNA. This compound has gained significant attention due to its potential therapeutic and environmental applications. It is characterized by the presence of a benzyloxy group at the 8th position of the guanine base, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2’-deoxyguanosine typically involves the reaction of 8-bromo-2’-deoxyguanosine with benzyl alcohol . The reaction is carried out under specific conditions to ensure the selective substitution of the bromine atom with the benzyloxy group. The process involves:
- Dissolving 8-bromo-2’-deoxyguanosine in a suitable solvent.
- Adding benzyl alcohol and a base to the reaction mixture.
- Heating the mixture to facilitate the substitution reaction.
- Purifying the product through crystallization or chromatography.
Industrial Production Methods: Industrial production of 8-Benzyloxy-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyloxy-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the benzyloxy group or other functional groups in the molecule.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can lead to the formation of benzoic acid derivatives.
Scientific Research Applications
8-Benzyloxy-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is used in studies of DNA damage and repair mechanisms, as it can mimic oxidative damage to DNA.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: The compound is used in the production of specialized materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Benzyloxy-2’-deoxyguanosine involves its incorporation into DNA, where it can mimic oxidative damage. This incorporation can lead to mutations and other genetic alterations, making it a useful tool for studying DNA repair pathways . The compound interacts with various molecular targets, including DNA polymerases and repair enzymes, influencing their activity and fidelity.
Comparison with Similar Compounds
8-Hydroxy-2’-deoxyguanosine: A well-known marker of oxidative DNA damage.
8-Oxo-2’-deoxyguanosine: Another oxidative damage marker with similar applications in research.
Uniqueness: 8-Benzyloxy-2’-deoxyguanosine is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in studies requiring selective modification of DNA and in the synthesis of complex nucleic acid structures .
Properties
CAS No. |
96964-90-8 |
---|---|
Molecular Formula |
C17H19N5O5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25)/t10?,11-,12-/m1/s1 |
InChI Key |
AMEUNRVTNJBDJN-PQDIPPBSSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4 |
SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |
Synonyms |
2’-Deoxy-8-(phenylmethoxy)guanosine |
Origin of Product |
United States |
Q1: What is the role of 8-Benzyloxy-2'-deoxyguanosine in the synthesis of 8-Hydroxy-2'-deoxyguanosine?
A: this compound serves as a crucial intermediate in the multi-step synthesis of 8-Hydroxy-2'-deoxyguanosine (oh8dG) []. The synthesis begins with the bromination of 2'-deoxyguanosine (dG) at the C-8 position, yielding 8-bromo-2'-deoxyguanosine (8-Br-dG). This intermediate is then reacted with the sodium salt of benzyl alcohol to produce this compound (8-benzyloxy-dG). Finally, a hydrogenation reaction is performed on 8-benzyloxy-dG, removing the benzyl protecting group and yielding the desired product, oh8dG [].
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